molecular formula C7H14N2O4 B14693017 tert-Butyl methyl hydrazine-1,2-dicarboxylate CAS No. 24537-38-0

tert-Butyl methyl hydrazine-1,2-dicarboxylate

Cat. No.: B14693017
CAS No.: 24537-38-0
M. Wt: 190.20 g/mol
InChI Key: HVOVRLDCVJQTRE-UHFFFAOYSA-N
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Description

tert-Butyl methyl hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C10H20N2O4. It is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals. The compound is characterized by its white crystalline appearance and is insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl methyl hydrazine-1,2-dicarboxylate can be synthesized through the reaction of hydrazine hydrate with tert-butyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like methanol under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted tert-butyl and methyl compounds .

Scientific Research Applications

tert-Butyl methyl hydrazine-1,2-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl methyl hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl methyl hydrazine-1,2-dicarboxylate is unique due to its specific structural features, which confer distinct reactivity and stability. Its tert-butyl and methyl groups provide steric hindrance, making it less prone to unwanted side reactions compared to similar compounds .

Properties

CAS No.

24537-38-0

Molecular Formula

C7H14N2O4

Molecular Weight

190.20 g/mol

IUPAC Name

tert-butyl N-(methoxycarbonylamino)carbamate

InChI

InChI=1S/C7H14N2O4/c1-7(2,3)13-6(11)9-8-5(10)12-4/h1-4H3,(H,8,10)(H,9,11)

InChI Key

HVOVRLDCVJQTRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)OC

Origin of Product

United States

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